トフィソパム
概要
説明
トフィソパムは、古典的な1,4-ベンゾジアゼピンとは異なる2,3-ベンゾジアゼピン誘導体です。エマンダシンやグランダシンなどのブランド名で販売されています。 従来のベンゾジアゼピンとは異なり、トフィソパムはγ-アミノ酪酸受容体のベンゾジアゼピン結合部位に結合しないため、独自の精神薬理学的プロファイルを示します 。 主に不安症やアルコール離脱症状の治療に使用されます .
科学的研究の応用
Tofisopam has a wide range of scientific research applications, including:
作用機序
トフィソパムは、ホスホジエステラーゼのアイソザイム選択的阻害剤として作用することで、その効果を発揮します。 ホスホジエステラーゼ-4A1に最も高い親和性を示し、それに続いてホスホジエステラーゼ-10A1、ホスホジエステラーゼ-3、ホスホジエステラーゼ-2A3となります 。 古典的なベンゾジアゼピンとは異なり、トフィソパムはγ-アミノ酪酸受容体のベンゾジアゼピン結合部位に結合しません 。 この独自の作用機序により、鎮静、筋肉弛緩、運動能力の低下を起こすことなく、不安解消効果が得られます .
生化学分析
Biochemical Properties
Tofisopam interacts with various enzymes, particularly phosphodiesterases (PDEs). It acts as an isoenzyme-selective inhibitor of PDEs, showing the highest affinity to PDE-4A1, followed by PDE-10A1, PDE-3, and PDE-2A3 . These interactions influence biochemical reactions within the body.
Cellular Effects
Tofisopam has significant effects on various types of cells and cellular processes. It possesses anxiolytic properties but does not have anticonvulsant, sedative, skeletal muscle relaxant, motor skill-impairing, or amnestic properties . This unique profile influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Tofisopam exerts its effects at the molecular level through several mechanisms. It does not bind to the benzodiazepine binding site of the GABA receptor . Instead, it acts as an isoenzyme-selective inhibitor of PDEs . This inhibition can lead to changes in gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tofisopam can change over time. For instance, Tofisopam can ameliorate the prolongation of immobility induced by dizocilpine, a model of negative symptoms of psychosis . This suggests that Tofisopam may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of Tofisopam vary with different dosages in animal models. For example, a dosage of 50 mg/kg of Tofisopam can ameliorate dizocilpine-induced prolongation of immobility
Metabolic Pathways
Tofisopam is involved in various metabolic pathways. As an isoenzyme-selective inhibitor of PDEs, it interacts with these enzymes and can affect metabolic flux or metabolite levels
準備方法
トフィソパムは、さまざまな方法で合成することができます。一般的な合成経路の1つは、1,2-ジメトキシベンゼンを出発物質として用いる方法です。 このプロセスには、以下の手順が含まれます :
プロピオニル化: 1,2-ジメトキシベンゼンをプロピオニル化剤と反応させて、中間体を生成します。
還元: 中間体を還元剤で還元して、1-(3,4-ジメトキシフェニル)-1-プロパノールを得ます。
酸化: 1-(3,4-ジメトキシフェニル)-1-プロパノールを酸の存在下で酸化剤と反応させて、最終生成物を生成します。
化学反応の分析
トフィソパムは、以下のようなさまざまな化学反応を起こします。
酸化: トフィソパムは、クロム酸などの試薬を使用して、酸の存在下で酸化することができます.
還元: 還元反応は、一般的な還元剤を使用して、中間体を生成することができます.
置換: 置換反応は、特定の条件下で、トフィソパムの化学構造を修飾することができます。
これらの反応に使用される一般的な試薬には、クロム酸、酢酸、水酸化ナトリウムなどがあります 。 これらの反応から生成される主要な生成物は、中間体であり、さらに処理することでトフィソパムを得ることができます .
科学研究における用途
トフィソパムは、以下のような幅広い科学研究において使用されています。
類似化合物との比較
トフィソパムは、ギリソパムやネリソパムなどの化合物を含む2,3-ベンゾジアゼピンファミリーに属しています 。 古典的な1,4-ベンゾジアゼピンとは異なり、トフィソパムには、抗けいれん作用、鎮静作用、筋肉弛緩作用はありません 。 これは、従来のベンゾジアゼピンに伴う一般的な副作用を起こすことなく、不安解消効果をもたらすため、ベンゾジアゼピンの中でユニークな存在です .
類似の化合物には、以下のようなものがあります。
ギリソパム: 不安解消効果が類似する別の2,3-ベンゾジアゼピンです.
ネリソパム: 作用機序は異なりますが、トフィソパムに関連する化合物です.
トフィソパムのユニークなプロファイルにより、特に従来のベンゾジアゼピンの鎮静効果を伴わない不安解消治療を必要とする患者にとって、治療上の価値の高い化合物となっています .
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-7-15-13(2)23-24-22(14-8-9-18(25-3)19(10-14)26-4)17-12-21(28-6)20(27-5)11-16(15)17/h8-12,15H,7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJBDQSFYCKFAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023681 | |
Record name | Tofisopam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tofisopam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015699 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Tofisopam does not bind to the benzodiazepine binding site of the gamma-aminobutyric acid receptor. One study (Rundfeldt C. et al.) has shown that tofisopam acts as an isoenzyme-selective inhibitor of phosphodiesterases (PDEs) with highest affinity to PDE-4A1 (0.42 μM) followed by PDE-10A1 (0.92 μM), PDE-3 (1.98 μM) and PDE-2A3 (2.11 μM). | |
Record name | Tofisopam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08811 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
22345-47-7 | |
Record name | Tofisopam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22345-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tofisopam [INN:DCF:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022345477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tofisopam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08811 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tofisopam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tofisopam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.823 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOFISOPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZC80HAU42 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tofisopam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015699 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
152 °C | |
Record name | Tofisopam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08811 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tofisopam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015699 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tofisopam differ from traditional 1,4-benzodiazepines in terms of its chemical structure and pharmacological profile?
A1: Unlike traditional 1,4-benzodiazepines, Tofisopam possesses a 2,3-benzodiazepine structure [, ]. This structural difference contributes to its distinct pharmacological profile, characterized by selective anxiolytic action without significant muscle relaxant, anticonvulsant, or sedative effects [, ].
Q2: What is the role of the dopaminergic system in Tofisopam's mechanism of action?
A3: Research suggests Tofisopam may act as a mixed dopamine agonist and antagonist, influencing central dopaminergic activity [, ]. This interaction with the dopaminergic system may contribute to its anxiolytic effects and differentiate its profile from 1,4-benzodiazepines.
Q3: What is the evidence for Tofisopam's interaction with opioid receptors?
A4: Preclinical studies indicate Tofisopam's antinociceptive effects are mediated by μ-, δ-, and ҡ-opioid receptors. These findings were supported by pharmacological antagonism studies using naloxone, naltrindole (δ-opioid receptor blocker), and nor-binaltorphimine (ҡ-opioid receptor blocker) [].
Q4: How does chronic lithium treatment affect Tofisopam's interaction with the dopaminergic system?
A5: Chronic lithium administration has been shown to abolish the Tofisopam-induced increase in the activity of dopaminergic drugs, suggesting a modulatory effect on Tofisopam's influence on dopaminergic receptor sensitivity [].
Q5: What are the primary clinical indications for Tofisopam?
A6: Tofisopam is primarily indicated for the relief of anxiety and tension in various emotional disorders []. Clinical studies suggest efficacy in treating generalized anxiety disorder, somatic symptoms associated with anxiety, and anxiety related to autonomic dysfunction [, , , ].
Q6: Does Tofisopam have antidepressant-like effects?
A7: Preclinical studies using the tail suspension and modified forced swimming tests in mice suggest Tofisopam possesses antidepressant-like activity []. This effect appears to be mediated by the serotonergic, catecholaminergic, and opioidergic systems, as indicated by pharmacological antagonism studies [].
Q7: Can Tofisopam be used in the treatment of catatonia?
A8: An open-label study investigated Tofisopam's efficacy in treating organic catatonia and reported significant improvement in catatonic symptoms with minimal side effects compared to traditional benzodiazepines []. The study suggests Tofisopam's unique pharmacological profile may be advantageous in this patient population.
Q8: Does Tofisopam impact uric acid metabolism?
A9: Research suggests Tofisopam may affect uric acid metabolism by influencing its renal transport. A study in healthy subjects observed increased fractional and urinary excretions of uric acid following Tofisopam administration, along with a decrease in plasma uric acid concentration [].
Q9: What are the potential applications of Tofisopam in neurootological diseases?
A10: Clinical studies indicate that Tofisopam may be beneficial in treating vertigo, dizziness, and tinnitus, particularly in patients with underlying autonomic dysfunction [, ].
Q10: What are the primary metabolic pathways of Tofisopam enantiomers?
A11: Tofisopam exhibits enantioselective metabolism. The (R)-enantiomer is primarily metabolized by CYP2C9, leading to demethylation of the methoxy group at the 4-position of the phenyl ring. In contrast, the (S)-enantiomer is predominantly metabolized by CYP3A4, resulting in demethylation at the 7-position of the benzodiazepine ring [].
Q11: How does the metabolism of Tofisopam enantiomers affect their plasma and urine concentrations?
A12: The enantioselective metabolism of Tofisopam results in different metabolite profiles for (R)- and (S)-enantiomers, reflected in their plasma and urine concentrations []. This difference highlights the importance of considering enantiomeric contributions when studying Tofisopam's pharmacokinetics and pharmacodynamics.
Q12: Does Tofisopam inhibit CYP3A4 activity?
A13: In vitro studies using human recombinant CYP3A4 supersomes have shown that Tofisopam can inhibit CYP3A4 activity in a dose-dependent manner []. This finding suggests a potential for drug interactions with co-administered CYP3A4 substrates.
Q13: What analytical techniques are commonly employed for the characterization and quantification of Tofisopam?
A14: High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for quantifying Tofisopam in biological samples and pharmaceutical formulations [, , ]. Chiral HPLC methods employing polysaccharide-type chiral stationary phases have been developed for the separation and quantification of Tofisopam enantiomers [, ].
Q14: What spectroscopic methods are useful for studying Tofisopam?
A15: Charge-transfer complex spectrophotometry is a valuable technique for Tofisopam analysis []. Circular dichroism (CD) spectroscopy, particularly when coupled with HPLC, allows for the separation and identification of Tofisopam stereoisomers based on their unique CD spectral characteristics [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。